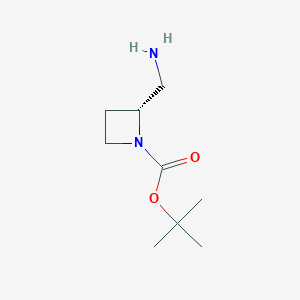

(R)-2-Aminomethyl-1-boc-azetidine

Vue d'ensemble

Description

(R)-2-Aminomethyl-1-boc-azetidine is an important and versatile molecule in the field of synthetic chemistry. It is a chiral molecule, meaning it has two non-superimposable mirror images, and is used for a variety of purposes, including as a synthetic intermediate for drug discovery, as a starting material for the synthesis of other molecules, and as a catalyst for organic reactions. This molecule has been studied extensively, and its synthesis, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been thoroughly documented.

Applications De Recherche Scientifique

1. Ion Transport and Protein Synthesis Studies

Azetidine analogs have been instrumental in understanding the relationship between protein synthesis and ion transport. Azetidine 2-carboxylic acid (AZ), closely related to (R)-2-Aminomethyl-1-boc-azetidine, was shown to not inhibit protein assembly directly but renders the formed proteins ineffective as enzymes. This property was exploited to study the effects on ion transport mechanisms, particularly noting its potent inhibition on the release of ions to the xylem of excised roots and intact plants, providing valuable insights into the cellular mechanisms of ion transport and protein synthesis (Pitman et al., 1977).

2. Amino Acid Transporter Studies

Research involving azetidine compounds like (R)-2-Aminomethyl-1-boc-azetidine has contributed to understanding the transport of amino acids in organisms. Studies on Saccharomyces cerevisiae showed that azetidine-2-carboxylate (AzC) is imported into the cells by four amino acid permeases, affecting the regulation of amino acid uptake and the localization of amino acid permeases in yeast, highlighting the compound's utility in studying cellular transport mechanisms (Andréasson et al., 2004).

3. Glycosidase Inhibitory Activity

Azetidine iminosugars synthesized from d-glucose, akin to (R)-2-Aminomethyl-1-boc-azetidine, have been used in glycosidase inhibition studies. These compounds have shown potential as potent amyloglucosidase inhibitors, indicating their application in studying and potentially treating diseases related to glycosidase enzymes (Lawande et al., 2017).

4. Radiosensitization and Hyperthermia Studies

Azetidine analogs have been used in cancer treatment studies, specifically for their radiosensitization properties. These compounds can sensitize cells to both hyperthermia and ionizing radiation, making them valuable in studying and developing treatments involving radiosensitization and hyperthermia (Rijn et al., 1999).

Propriétés

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGSUFOTRCYOO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminomethyl-1-boc-azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

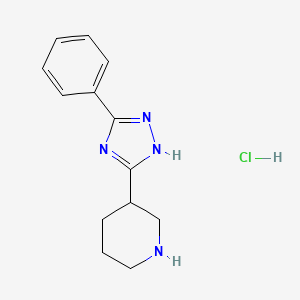

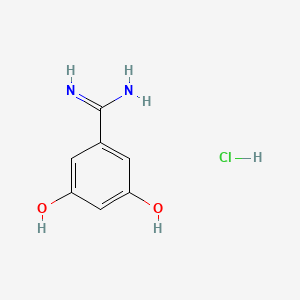

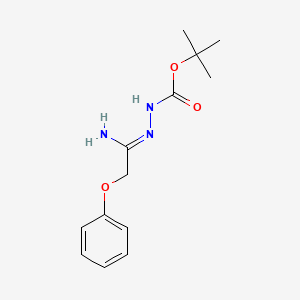

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)